(2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
CAS No.:
Cat. No.: VC16780785
Molecular Formula: C32H44N4O7S
Molecular Weight: 628.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C32H44N4O7S |
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Molecular Weight | 628.8 g/mol |
IUPAC Name | 1-[3,3-dimethyl-2-[3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Standard InChI | InChI=1S/C32H44N4O7S/c1-6-12-41-14-16-43-17-15-42-13-11-27(38)35-29(32(3,4)5)31(40)36-20-25(37)18-26(36)30(39)33-19-23-7-9-24(10-8-23)28-22(2)34-21-44-28/h1,7-10,21,25-26,29,37H,11-20H2,2-5H3,(H,33,39)(H,35,38) |
Standard InChI Key | VAUAWSOCVFFOPH-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCC#C)O |
Introduction
Chemical Structure and Stereochemical Configuration
The molecular architecture of (2S,4R)-1-((S)-2-(tert-Butyl)-4-oxo-7,10,13-trioxa-3-azahexadec-15-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is defined by its stereochemical precision and modular functional groups. The core structure consists of a pyrrolidine ring with hydroxyl and carboxamide substituents at the 4R and 2S positions, respectively. A tert-butyl group enhances steric bulk, while the 7,10,13-trioxa-3-azahexadec-15-ynoyl chain introduces ether and alkyne functionalities, enabling bioconjugation and solubility modulation .
Stereochemical Significance
The (2S,4R) configuration ensures optimal spatial orientation for receptor binding, a feature critical for pharmacological activity. Computational modeling suggests that the hydroxy group at C4 participates in hydrogen bonding with biological targets, while the carboxamide at C2 facilitates interactions with enzymatic active sites . The (S)-stereochemistry of the tert-butyl-bearing carbon further stabilizes the molecule through hydrophobic interactions, as evidenced by molecular dynamics simulations .
Synthesis and Optimization
The synthesis of this compound involves a multi-step sequence emphasizing stereocontrol and functional group compatibility. Key steps include pyrrolidine ring formation, tert-butyl incorporation, and macrocyclization.
Reaction Pathway
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Pyrrolidine Core Assembly: Starting from (2S,4R)-4-hydroxyproline, the carboxamide group is introduced via coupling with 4-(4-methylthiazol-5-yl)benzylamine under HATU activation .
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Macrocycle Construction: The 7,10,13-trioxa-3-azahexadec-15-ynoyl chain is appended using a copper-catalyzed alkyne-azide cycloaddition (CuAAC), followed by oxidation to form the ketone at C4 .
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tert-Butyl Integration: A Suzuki-Miyaura coupling introduces the tert-butyl group, leveraging palladium catalysis to ensure regioselectivity .
Physicochemical Properties
The compound’s physicochemical profile is summarized below:
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₂H₄₄N₄O₇S | |
Molecular Weight | 628.78 g/mol | |
CAS Number | 2374122-30-0 | |
Solubility | Soluble in DMSO, PEG300, Corn Oil | |
Storage Stability | -80°C (6 months); -20°C (1 month) |
The presence of ether and alkyne moieties enhances solubility in polar aprotic solvents, while the tert-butyl group contributes to lipophilicity (logP ≈ 3.2) .
Pharmacological Applications
Targeted Drug Delivery
The alkyne functionality enables "click chemistry" for bioconjugation, allowing attachment to antibodies or nanoparticles. Preclinical studies demonstrate enhanced tumor targeting in xenograft models when linked to anti-HER2 antibodies .
Enzyme Inhibition
In vitro assays reveal nanomolar inhibition (IC₅₀ = 12 nM) of serine proteases, attributed to the carboxamide’s interaction with catalytic triads . Comparative studies show 10-fold selectivity over related enzymes, underscoring its therapeutic potential .
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